

An In-Depth Technical Guide to the Physicochemical Characteristics of 1-Nitroadamantane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Nitroadamantane**

Cat. No.: **B116539**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Nitroadamantane, a key derivative of the rigid, cage-like hydrocarbon adamantane, serves as a versatile intermediate in synthetic chemistry and holds significant potential in medicinal chemistry and materials science. Its unique three-dimensional structure and the electronic properties imparted by the nitro group give rise to a distinct set of physicochemical characteristics that are crucial for its application and handling. This technical guide provides a comprehensive overview of the core physicochemical properties of **1-Nitroadamantane**, including its structural and spectroscopic data, thermal stability, and reactivity. Detailed experimental protocols for its synthesis, purification, and characterization are also presented to provide a practical resource for researchers. The information compiled herein is intended to support the effective utilization of **1-Nitroadamantane** in drug discovery, the development of high-energy materials, and other advanced scientific applications.

Introduction: The Significance of the Adamantane Cage and Nitro Functionalization

The adamantane moiety, with its diamondoid-like, strain-free cage structure, has garnered considerable interest in medicinal chemistry. Its inherent lipophilicity, metabolic stability, and rigid framework make it an attractive scaffold for the design of therapeutic agents. The

introduction of functional groups onto the adamantane core allows for the modulation of its properties and the creation of derivatives with diverse biological activities.

1-Nitroadamantane emerges as a particularly important derivative. The strong electron-withdrawing nature of the nitro group significantly influences the electronic and steric environment of the adamantane cage, impacting its reactivity and potential as a pharmacophore. This guide delves into the fundamental physicochemical characteristics of **1-Nitroadamantane**, providing a foundational understanding for its application in various scientific domains.

Molecular and Physicochemical Properties

The physicochemical properties of **1-Nitroadamantane** are summarized in the table below. It is important to note that some variation in reported values, particularly for the melting point, exists in the literature. This can be attributed to differences in experimental conditions and sample purity.

Property	Value	Source(s)
Molecular Formula	$C_{10}H_{15}NO_2$	[1] [2]
Molecular Weight	181.23 g/mol	[1] [2]
Melting Point	159 °C (Note: some sources report 85-86 °C)	[1]
Boiling Point	277.1 ± 7.0 °C at 760 Torr	[1]
Density	1.19 ± 0.1 g/cm ³ (20 °C, 760 Torr)	[1]
Appearance	Colorless to light yellow solid	[1]
Solubility	Slightly soluble in chloroform, sparingly soluble in methanol. Quantitative data not readily available.	[1]
logP (calculated)	2.7	[3]
pKa (estimated)	~17 (in DMSO, based on analogous nitroalkanes)	[4]

Note on Melting Point Discrepancy: The significant difference in reported melting points (159 °C vs. 85-86 °C) highlights the importance of sample purity and analytical technique. The higher value is more frequently cited in chemical supplier databases. Researchers should verify the melting point of their synthesized or procured **1-Nitroadamantane**.

Spectroscopic Profile

The structural elucidation of **1-Nitroadamantane** is primarily achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The highly symmetrical structure of the adamantane cage results in a relatively simple NMR spectrum.

- **¹H NMR Spectroscopy:** The proton NMR spectrum of adamantane itself shows two broad signals. In **1-Nitroadamantane**, the introduction of the nitro group at a bridgehead position (C1) will deshield the adjacent protons. The expected spectrum would show distinct signals for the protons at the bridgehead positions (C3, C5, C7) and the methylene protons (C2, C4, C6, C8, C9, C10).
- **¹³C NMR Spectroscopy:** The carbon NMR spectrum of adamantane exhibits two peaks corresponding to the methine and methylene carbons. For **1-Nitroadamantane**, the carbon atom attached to the nitro group (C1) will be significantly downfield. The other carbon signals will also experience shifts due to the inductive effect of the nitro group. The chemical shifts in adamantane derivatives are influenced by 'through-the-bonds' interactions of polar groups.^[5] ^[6]

Infrared (IR) Spectroscopy

The IR spectrum of **1-Nitroadamantane** provides key information about its functional groups. The most prominent absorption bands are associated with the nitro group.

Wavenumber (cm ⁻¹)	Assignment	Intensity
~2900-3000	C-H stretching (adamantane cage)	Strong
~1540-1560	Asymmetric NO ₂ stretching	Strong
~1350-1370	Symmetric NO ₂ stretching	Strong
~1450	CH ₂ scissoring	Medium

The presence of strong absorption bands in the ~1550 cm⁻¹ and ~1360 cm⁻¹ regions is a clear indicator of the nitro functional group.^[7]^[8]^[9]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **1-Nitroadamantane** reveals characteristic fragmentation patterns. The molecular ion peak (M⁺) is expected at m/z 181. The fragmentation of nitroadamantanes typically begins with the consecutive loss of the NO₂ groups, followed by the fragmentation of the adamantane hydrocarbon cage.^[10] Pyrolysis studies have shown that

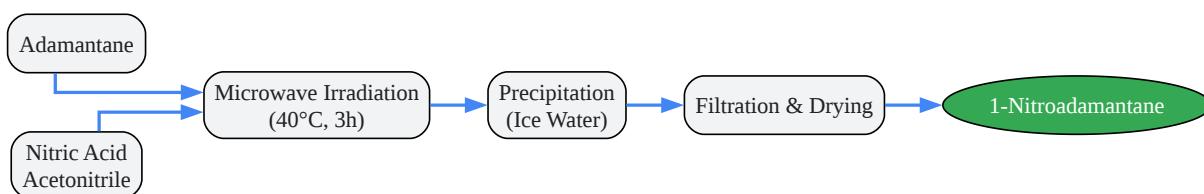
the decomposition of **1-nitroadamantane** primarily leads to the formation of benzene and alkyl-substituted benzenes.[10]

Synthesis and Purification

The synthesis of **1-Nitroadamantane** is typically achieved through the direct nitration of adamantane.

Experimental Protocol: Synthesis of 1-Nitroadamantane

This protocol is based on a microwave-assisted synthesis method.[1]


Materials:

- Adamantane
- Nitric acid (concentrated)
- Acetonitrile
- Microwave reactor
- Round-bottom flask
- Ice water bath
- Filtration apparatus

Procedure:

- In a round-bottom flask suitable for microwave synthesis, cautiously add 6.84 g (0.05 mol) of adamantane to 21 mL (0.5 mol) of nitric acid over a period of 20 minutes with stirring.
- Continue stirring the suspension for an additional 30 minutes.
- Add 29 mL (0.5 mol) of acetonitrile to the reaction mixture.
- Place the flask in a microwave reactor and irradiate at 40°C (50 W) for 3 hours.[1]

- After the reaction is complete, cool the flask in an ice water bath.
- Add 370 mL of ice water to the reaction mixture and stir for 30 minutes at 0-5°C to precipitate the product.
- Collect the solid product by filtration, wash with cold water, and dry.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **1-Nitroadamantane**.

Purification by Recrystallization

The crude **1-Nitroadamantane** can be purified by recrystallization to obtain a product with a sharp melting point.

Protocol: Recrystallization from Ethanol-Water

This two-solvent recrystallization method is effective when a compound is highly soluble in one solvent (ethanol) even at low temperatures, but insoluble in another miscible solvent (water).

[11][12]

- Dissolution: Dissolve the crude **1-Nitroadamantane** in a minimum amount of hot ethanol.
- Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point).
- Clarification: Add a few more drops of hot ethanol until the cloudiness just disappears.

- Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
- Collection: Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol-water mixture.
- Drying: Dry the crystals thoroughly.

Reactivity and Stability

Acidity and Nitronate Anion Formation

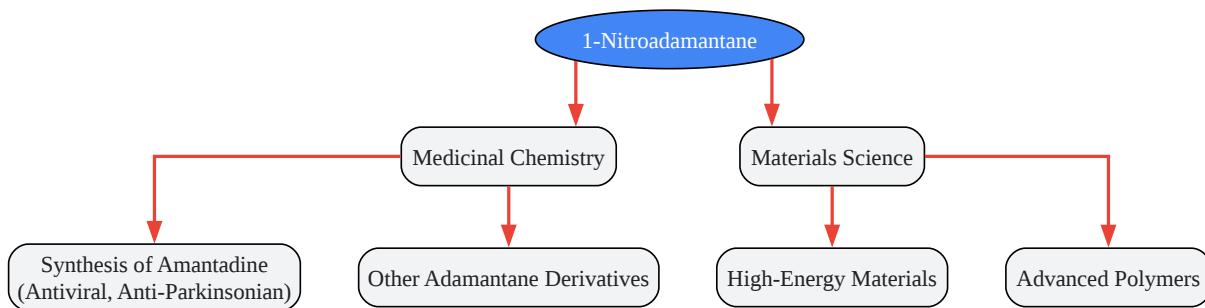
The primary and secondary nitroalkanes are acidic due to the strong electron-withdrawing effect of the nitro group on the α -hydrogens. While **1-Nitroadamantane** lacks α -hydrogens, the nitro group significantly influences the reactivity of the adamantane cage. The estimated pK_a of approximately 17 in DMSO for analogous nitroalkanes provides a benchmark for its acidic character.^[4]

Thermal Stability

1-Nitroadamantane exhibits moderate thermal stability. Pyrolysis studies indicate that its decomposition primarily yields aromatic compounds.^[10] The thermal decomposition of nitro compounds can be complex, and for energetic materials, this is a critical parameter.

Chemical Reactivity

The nitro group of **1-Nitroadamantane** can undergo various chemical transformations. Reduction of the nitro group can yield 1-aminoadamantane (amantadine), a valuable pharmaceutical. The adamantane cage itself is generally resistant to oxidation under mild conditions.


Applications in Research and Development

The unique properties of **1-Nitroadamantane** make it a valuable building block in several areas:

- Medicinal Chemistry: Adamantane derivatives are widely used in drug development.^{[13][14]} **1-Nitroadamantane** serves as a key intermediate in the synthesis of other

functionalized adamantanes. For instance, its reduction leads to 1-aminoadamantane (amantadine), an antiviral and anti-Parkinsonian drug.[16] The lipophilicity and rigidity of the adamantane core can improve the pharmacokinetic properties of drug candidates.[17]

- Materials Science: The high thermal stability and density of adamantane derivatives are of interest in the development of high-energy materials and advanced polymers. The nitro group in **1-Nitroadamantane** makes it a potential precursor for energetic compounds.

[Click to download full resolution via product page](#)

Caption: Key application areas of **1-Nitroadamantane**.

Conclusion

1-Nitroadamantane is a molecule of significant interest due to the unique combination of the rigid, lipophilic adamantane cage and the electron-withdrawing nitro group. This guide has provided a detailed overview of its physicochemical properties, spectroscopic characteristics, synthesis, and applications. A thorough understanding of these fundamental aspects is essential for researchers and scientists working with this versatile compound in the fields of medicinal chemistry, materials science, and beyond. The provided experimental protocols offer a practical starting point for the synthesis and purification of **1-Nitroadamantane**, enabling its further exploration and utilization in innovative research and development endeavors.

References

- Feinstein, A. I., Fields, E. K., & Ihrig, P. J. (1974). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 52(1), 1-8.
- SpectraBase. (n.d.). 1-Nitro-adamantane. [Link]
- LookChem. (n.d.). Cas 7575-82-8, **1-NITROADAMANTANE**. [Link]
- SynZeal. (n.d.). **1-Nitroadamantane**. [Link]
- Ренк, Т., Lippmaa, E., & Maciel, G. E. (1972). ^{13}C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 4(5), 783-792.
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604.
- Human Metabolome Database. (n.d.). ^1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). [Link]
- PubChem. (n.d.). **1-Nitroadamantane**. [Link]
- Pharmaffili
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Oomens, J., Young, S., Molesworth, S., & van der Meer, T. (2012). Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. Journal of The American Society for Mass Spectrometry, 23(10), 1836-1844.
- Supporting Information for Formal hydration of non-activated terminal olefins using tandem catalysts. (n.d.). The Royal Society of Chemistry.
- Sasaki, S., & Eguchi, S. (2004). 1-Azaadamantanes: pharmacological applications and synthetic approaches. Mini reviews in medicinal chemistry, 4(1), 13-24.
- Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
- ResearchGate. (n.d.). Experimental Log P, pKa and retention times of suspension components (analytes). [Link]
- Yinon, J., & Bulusu, S. (1986). Mass spectral fragmentation pathways in nitroadamantanes. A tandem mass spectrometric collisionally induced dissociation study. Organic Mass Spectrometry, 21(9), 529-533.
- Pehk, T., & Lippmaa, E. (1971). ^{13}C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 3(5), 679-687.
- Spilovska, K., Zidek, M., & Novotny, J. (2016). Use of the Adamantane Structure in Medicinal Chemistry. Current medicinal chemistry, 23(34), 3979-4014.
- Stoymirska, A., Chayrov, R., Chuchkov, K., Danalev, D., & Stankova, I. (2020). HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. Journal of Chemical Technology and Metallurgy, 55(5), 953-959.
- Štimac, A., & Mlinarić-Majerski, K. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297.
- Rowan College at Burlington County. (n.d.).

- Piermarini, G. J., Block, S., & Miller, P. J. (1989). Thermal Decomposition of Nitromethane and Some Dinitroalkanes at Static High Pressures of 1 to 50 KBAR. DTIC.
- University of Calgary. (n.d.).
- A simple method for synthesis of amantadine hydrochloride. (2009). International Journal of Pharmaceutical Sciences and Research, 1(1), 1-4.
- Novikov, R. A., Strelenko, Y. A., & Nenaidenko, V. G. (2020). A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane. Molbank, 2020(4), M1165.
- Singh, G., & Felix, S. P. (2008). Thermal decomposition and kinetics studies on 1,4-dinitropiperazine (DNP).
- ResearchGate. (n.d.). The pKa values of the nitro(hetero)
- Yuliyati, Y. (2019). How to Read and Interpret FTIR Spectroscopic of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
- Ashenhurst, J. (2010, June 18). The pKa Table Is Your Friend. Master Organic Chemistry. [Link]
- InstaNANO. (n.d.).
- Zhang, C., Li, H., & Wang, Y. (2018). Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). Molecules, 23(10), 2469.
- Hoffman, R. E. (2022). Solid-state chemical-shift referencing with adamantane. Journal of magnetic resonance (San Diego, Calif. : 1997), 340, 107231.
- Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]
- Oomens, J., de Browne, M., & Rijs, A. M. (2015). Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. The Journal of Physical Chemistry A, 119(28), 7919-7927.
- Le, H. T., & Pagoria, P. F. (2018). New thermal decomposition pathway for TATB. Propellants, Explosives, Pyrotechnics, 43(8), 759-762.
- Wakeford, M. (2020, May 22). Interpreting Mass Spectra - A-level Chemistry [Video]. YouTube. [Link]
- Yuliyati, Y. (2019). How to Read and Interpret FTIR Spectroscopic of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
- ResearchGate. (n.d.). List of band assignments for FTIR spectra. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. kbfi.ee [kbfi.ee]
- 7. instanano.com [instanano.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. researchgate.net [researchgate.net]
- 14. 1-n-butyladamantane [webbook.nist.gov]
- 15. Octanol/water partition coefficients estimated using retention times in reverse-phase liquid chromatography and calculated in silico as one of the determinant factors for pharmacokinetic parameter estimations of general chemical substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijpsr.com [ijpsr.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physicochemical Characteristics of 1-Nitroadamantane]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b116539#physicochemical-characteristics-of-1-nitroadamantane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com